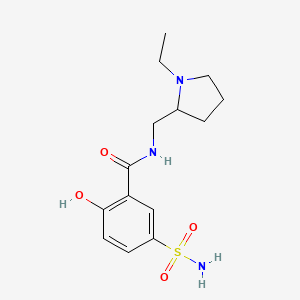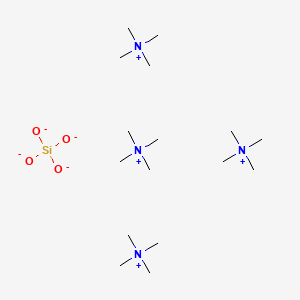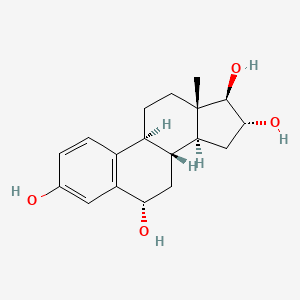
O-Desmethylsulpiride
Vue d'ensemble
Description
O-Desmethylsulpiride is a demethylated impurity of sulpiride, a benzamide compound, for atypical antipsychotics . It has a molecular formula of C14 H21 N3 O4 S and a molecular weight of 327.40 .
Synthesis Analysis
O-Desmethylsulpiride is used in the synthesis of 11C-labeled sulpiride through an automated synthesis system via the methylation reaction of its [11C] methyl triflate . More detailed information about the synthesis process can be found in the relevant papers .Molecular Structure Analysis
The molecular structure analysis of O-Desmethylsulpiride can be performed using various techniques such as X-ray crystallography, which enables researchers to provide structures of crystals of a few microns in size . More specific details can be found in the relevant papers .Chemical Reactions Analysis
The chemical reactions involving O-Desmethylsulpiride can be analyzed using various electroanalytical tools . These tools can investigate redox-active intermediates, from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy . More specific details can be found in the relevant papers .Physical And Chemical Properties Analysis
The physical and chemical properties of O-Desmethylsulpiride include its molecular weight, molecular formula, and its role as a demethylated impurity of sulpiride . More specific details can be found in the relevant papers .Applications De Recherche Scientifique
Oxidative Desulfurization Research
- Oxidative Desulfurization of Dibenzothiophene: Research involving O-Desmethylsulpiride in oxidative desulfurization has focused on removing organic sulfur from liquid fuels. Cobalt and copper salen complexes have been used as catalysts for the oxidation of dibenzothiophene (DBT) with molecular oxygen as the oxidant, showcasing the potential for industrial applications in desulfurization processes (Yu et al., 2020).
Veterinary Medicine Research
- Double Ovulation Induction in Mares: In veterinary medicine, studies have investigated the effect of sulpiride in combination with deslorelin on double ovulation induction in mares. However, it was concluded that the association of sulpiride with deslorelin acetate did not contribute to an increase in double ovulations in mares (Bertoldi et al., 2018).
Astrophysical Chemistry Research
- Thermal Reactions of Oxygen Atoms in Astrophysics: The interaction of sulfur compounds in astrophysical environments, particularly involving oxygen atoms, has been a subject of study. For example, the thermal reaction between carbon disulfide (CS2) and oxygen atoms, producing carbonyl sulphide (OCS), has been investigated under conditions relevant to interstellar clouds (Ward et al., 2012).
Photocatalytic Oxidation Research
- Photocatalytic Oxidation in Environmental Applications: In the context of environmental applications, research on the photocatalytic oxidation of sulfur compounds like diethyl sulfide (DES) using TiO2 has shown potential for the removal of sulfur compounds from gases, which is significant for environmental cleanup processes (Vorontsov, 2003).
Energy Conversion and Storage Research
- Energy Conversion and Storage Applications: Research in the field of energy conversion and storage has explored the use of sulfur compounds in the development of efficient catalysts for electrochemical reactions, such as the oxygen evolution reaction (OER), demonstrating their significance in renewable energy technologies (Jiang et al., 2017).
Materials Science Research
- Materials Science and Sulfur Chemistry: Studies in materials science have focused on the synthesis and applications of metal sulfides, highlighting their importance in the development of new materials with various industrial applications, including catalysts and energy storage materials (Rauchfuss, 2004).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
O-Desmethylsulpiride is a derivative of sulpiride, which is a selective dopamine D2 and D3 receptor antagonist . The primary targets of O-Desmethylsulpiride are likely to be similar to those of sulpiride, primarily the D2 and D3 dopamine receptors . These receptors play a crucial role in the regulation of various neurological and psychiatric processes, including mood, reward, addiction, and psychosis.
Mode of Action
As a selective dopamine D2 and D3 receptor antagonist, O-Desmethylsulpiride is believed to exert its effects by blocking the activity of these receptors . This blockade can alter the balance of dopamine in the brain, which can lead to changes in mood, behavior, and perception .
Biochemical Pathways
By blocking D2 and D3 dopamine receptors, O-Desmethylsulpiride can disrupt the normal functioning of these pathways, potentially leading to therapeutic effects in conditions like schizophrenia .
Pharmacokinetics
Sulpiride, from which o-desmethylsulpiride is derived, has a mean elimination half-life of approximately 647 hours, and its volume of distribution at steady state is around 094 L/kg . Renal clearance is very close to total clearance, indicating that sulpiride is primarily excreted unchanged in the urine
Action Environment
Environmental factors can influence the action, efficacy, and stability of many drugs, including O-Desmethylsulpiride. Factors such as diet, lifestyle, co-administration of other drugs, and individual genetic variations can all impact how a drug is metabolized and excreted, and therefore its effectiveness . .
Propriétés
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-5-sulfamoylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-2-17-7-3-4-10(17)9-16-14(19)12-8-11(22(15,20)21)5-6-13(12)18/h5-6,8,10,18H,2-4,7,9H2,1H3,(H,16,19)(H2,15,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLGNXQFVLJJEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501151716 | |
| Record name | 5-(Aminosulfonyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501151716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-Desmethylsulpiride | |
CAS RN |
67381-52-6 | |
| Record name | 5-(Aminosulfonyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67381-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Aminosulfonyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501151716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(3-chlorophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride](/img/structure/B3179463.png)
![2-[4-(butylamino)benzoyl]oxy-N,N-dimethylethanamine oxide](/img/structure/B3179471.png)

![Methyl 2-[3-(trifluoromethyl)anilino]nicotinate](/img/structure/B3179483.png)



![8-[2-Benzhydryloxyethyl(dimethyl)azaniumyl]-1,3-dimethyl-2-oxopurin-6-olate](/img/structure/B3179498.png)




